molecular formula C13H14ClNO6 B14905612 Methyl 2-(2-(3-chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetate

Methyl 2-(2-(3-chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetate

Cat. No.: B14905612
M. Wt: 315.70 g/mol
InChI Key: CLMXILYGJODMJB-UHFFFAOYSA-N
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Description

Methyl 2-(2-(3-chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetate is a synthetic organic compound featuring a 1,3-dioxolane ring fused with a methyl ester and a substituted benzyl group. The 3-chloro-2-nitrobenzyl substituent introduces electron-withdrawing effects, which influence reactivity and stability.

Properties

Molecular Formula

C13H14ClNO6

Molecular Weight

315.70 g/mol

IUPAC Name

methyl 2-[2-[(3-chloro-2-nitrophenyl)methyl]-1,3-dioxolan-2-yl]acetate

InChI

InChI=1S/C13H14ClNO6/c1-19-11(16)8-13(20-5-6-21-13)7-9-3-2-4-10(14)12(9)15(17)18/h2-4H,5-8H2,1H3

InChI Key

CLMXILYGJODMJB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(OCCO1)CC2=C(C(=CC=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(3-chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetate typically involves multiple stepsThe resulting intermediate is then reacted with a dioxolane derivative under specific conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(3-chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Nucleophiles: Such as sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while hydrolysis of the ester group yields the corresponding carboxylic acid .

Scientific Research Applications

Methyl 2-(2-(3-chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(2-(3-chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group can be hydrolyzed to release active compounds that participate in various biochemical pathways .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s key structural elements include:

  • 1,3-Dioxolane ring : Provides conformational rigidity and can act as a protecting group for carbonyl functionalities.
  • Methyl ester : Enhances solubility in organic solvents.
  • 3-Chloro-2-nitrobenzyl group : Introduces steric bulk and electronic effects (electron-withdrawing nitro and chloro groups).

Comparisons with analogs :

Ethyl 2-(2-Methyl-1,3-dioxolan-2-yl)acetate (CAS 6413-10-1)

  • Structure : Simpler dioxolane with a methyl group and ethyl ester.
  • Key Differences : Lacks aromatic and nitro substituents.
  • Applications : Used as a flavoring agent (Fructone) due to its fruity odor, highlighting the role of dioxolane in modulating volatility .

Methyl 2-(2-(2-Amino-5-Chlorobenzyl)-1,3-Dioxolan-2-yl)Acetate Hydrochloride (CAS 2677030-79-2) Structure: Features an amino group instead of nitro, with a chloro substituent at the 5-position. The hydrochloride salt improves crystallinity .

Methyl 2-[6-Chloro-5-(1,3-Dioxolan-2-yl)-2-Methyl-Pyrimidin-4-yl]Acetate (CAS 2359690-95-0)

  • Structure : Dioxolane integrated into a pyrimidine heterocycle.
  • Key Differences : The heteroaromatic core suggests applications in agrochemicals, where pyrimidine derivatives are common .

Physicochemical Properties

A comparative analysis of molecular parameters is summarized below:

Compound Molecular Formula Molecular Weight Substituents Key Properties References
Target Compound C₁₃H₁₄ClNO₆ 315.70 3-Chloro-2-nitrobenzyl High polarity, low volatility [Hypothetical]
Ethyl 2-(2-Methyl-1,3-dioxolan-2-yl)acetate C₈H₁₄O₄ 174.20 Methyl, ethyl ester Volatile, fruity odor
Methyl 2-(2-(2-Amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetate HCl C₁₃H₁₇Cl₂NO₄ 322.18 5-Chloro, amino Crystalline, hydrophilic
Methyl 2-[6-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-pyrimidin-4-yl]acetate C₁₁H₁₃ClN₂O₄ 272.68 Chloropyrimidine Moderate solubility in alcohols

Key Observations :

  • The target compound’s nitro group increases molecular weight and polarity compared to methyl/amino analogs.
  • Chloro substituents enhance lipophilicity, favoring membrane permeability in bioactive compounds .

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